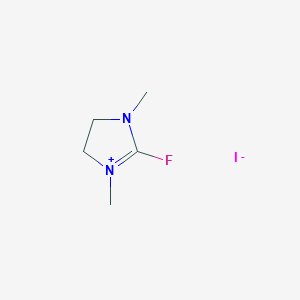

1,3-Dimethyl-2-fluoroimidazolinium iodide

Description

Contemporary Significance of Organofluorine Compounds in Chemical Synthesis

Organofluorine compounds hold a position of immense importance in contemporary chemical science. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. nih.govnih.govnih.govresearchgate.net The substitution of hydrogen or a hydroxyl group with fluorine can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile. This is attributed to the high electronegativity of fluorine, its relatively small size, and the strength of the carbon-fluorine bond. nih.gov

In drug design, for instance, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. nih.gov Furthermore, the strategic placement of fluorine atoms can alter the acidity or basicity of nearby functional groups, leading to enhanced binding affinity with biological targets. The widespread impact of organofluorine compounds is evident in numerous blockbuster drugs and widely used agricultural products.

Evolution of Fluorinating Reagents: A Mechanistic and Methodological Perspective

The field of fluorination has witnessed a remarkable evolution in the reagents used to introduce fluorine into organic substrates. Early methods often relied on harsh and hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). wikipedia.org The development of safer and more manageable reagents has been a critical advancement.

Modern fluorinating agents can be broadly categorized as nucleophilic or electrophilic. Nucleophilic sources, such as potassium fluoride (KF), require specific conditions to enhance their reactivity. In contrast, electrophilic fluorinating agents, which deliver a formal "F⁺" species, have gained widespread utility due to their milder reaction conditions and broader substrate scope. alfa-chemistry.com

The so-called "N-F" reagents, compounds containing a nitrogen-fluorine bond, represent a major class of electrophilic fluorinating agents. sid.irnih.govorgsyn.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become indispensable tools in synthetic organic chemistry. nih.govalfa-chemistry.com The reactivity of these N-F reagents can be tuned by modifying the electronic environment around the nitrogen atom. A more electron-withdrawing environment enhances the electrophilicity of the fluorine atom. orgsyn.org

The development of new generations of fluorinating agents continues to focus on improving selectivity (regio-, chemo-, and stereoselectivity), functional group tolerance, and operational simplicity.

Imidazolinium Salts as Architectures in Modern Organic Chemistry

Imidazolinium salts have emerged as versatile and highly valuable scaffolds in modern organic chemistry. orgsyn.org Their applications range from being precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysis, to their use as ionic liquids and organocatalysts. alfa-chemistry.comorgsyn.org

The imidazolium (B1220033) cation is characterized by a five-membered heterocyclic ring containing two nitrogen atoms and a delocalized positive charge. organic-chemistry.org The electronic structure of the imidazolium ring features a 3-center-4-electron configuration across the N1-C2-N3 atoms. The C2 position is particularly significant; the hydrogen atom at this position exhibits slight acidity. organic-chemistry.org

The stability and properties of imidazolinium salts are influenced by the substituents on the nitrogen atoms and the other carbon atoms of the ring, as well as the nature of the counter-anion. google.com The cationic nature of the imidazolium ring makes it an interesting platform for the design of new reagents, as the positive charge can influence the reactivity of appended functional groups.

The synthesis of imidazolinium salts is well-established, with several routes available to access a wide variety of substituted derivatives. alfa-chemistry.com A common method involves the alkylation of an imidazole (B134444) precursor. For example, 1,3-dimethylimidazolium (B1194174) iodide can be prepared by the reaction of 1-methylimidazole (B24206) with iodomethane.

Analogues of simple imidazolinium salts, where the C2-hydrogen is replaced with other functional groups, are of significant interest. For instance, 2-chloro- and 2-azido-1,3-dimethylimidazolinium salts have been synthesized and utilized as reagents for various chemical transformations. orgsyn.orgorganic-chemistry.org These analogues demonstrate that the C2 position of the imidazolinium ring is amenable to functionalization, opening up possibilities for the design of novel reagents. The synthesis of 2-haloimidazolium salts has been reported, and their interactions in solution have been studied, providing a basis for understanding the potential behavior of a 2-fluoro derivative.

While the specific synthesis and application of 1,3-Dimethyl-2-fluoroimidazolinium iodide are not prominently documented in the reviewed literature, its structure represents a logical extension of the known chemistry of imidazolinium salts and electrophilic fluorinating agents. The development of such a reagent would fall within the ongoing efforts to create novel fluorinating agents with tailored reactivity and properties.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN2.HI/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMLMQJOVUROPV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1F)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1,3 Dimethyl 2 Fluoroimidazolinium Iodide

1,3-Dimethyl-2-fluoroimidazolinium Iodide as a Fluorinating Agent

This compound belongs to a class of N-heterocyclic compounds that have shown considerable promise in deoxyfluorination reactions. nih.gov Its utility as a fluorinating agent stems from the electrophilic nature of the fluorine atom attached to the positively charged imidazolinium ring, facilitating the transfer of fluoride (B91410) to a nucleophilic substrate.

The mechanism of fluorine transfer from this compound is believed to proceed through a pathway analogous to that of other N-heterocyclic deoxyfluorinating agents. researchgate.net For the fluorination of carboxylic acids, for instance, the reaction is thought to initiate with the activation of the carboxylic acid by the imidazolinium salt. This is followed by an outer-sphere fluorination at the resulting imidazolidinium ion by a polyfluoride species, leading to the formation of an acyl fluoride. nih.govresearchgate.net

In the case of aldehydes, a different mechanistic route is proposed. The reaction likely involves the initial formation of a hemiacetal-like intermediate, which then undergoes fluorination. researchgate.net Computational studies on related systems, such as 2,2-difluoro-1,3-dimethylimidazolidine (B149852) (DFI), have provided further insights into these distinct pathways for different substrates. researchgate.net

A variety of N-F fluorinating agents have been developed over the years, each with its own reactivity profile and substrate scope. nih.govbeilstein-journals.org A historical perspective on these reagents, from early examples like perfluoro-N-fluoropiperidine to more modern reagents such as Selectfluor, provides a context for understanding the utility of this compound. nih.govbeilstein-journals.org

N-F reagents are generally characterized by the direct attachment of fluorine to a nitrogen atom, often within a rigid bicyclic or heterocyclic framework. nih.gov The fluorinating power of these agents can be tuned by modifying the electronic properties of the organic scaffold. nih.gov In comparison to many N-F reagents, imidazolinium-based fluorinating agents may offer advantages in terms of handling and stability.

| Reagent Type | General Structure | Key Features |

| N-F Fluorinating Agents | R₂N-F | Direct nitrogen-fluorine bond; reactivity is tunable. |

| Imidazolinium-based Agents | [R₂N(C-F)NR₂]⁺ X⁻ | Electrophilic fluorine on a cationic N-heterocycle. |

A closely related and well-studied fluorinating agent is 2,2-difluoro-1,3-dimethylimidazolidine (DFI). rsc.orgnih.gov DFI is a neutral molecule that serves as a potent deoxo-fluorinating agent for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. rsc.orgnih.gov

The primary distinction between this compound and DFI lies in their structure and charge. The imidazolinium salt is a cationic species with a single fluorine atom at the 2-position, whereas DFI is a neutral molecule with two fluorine atoms at the same position. nih.gov This difference in charge and the number of fluorine atoms influences their reactivity and the specific reaction conditions under which they are most effective. Mechanistic studies on a DFI derivative, SIMesF₂, have highlighted the role of the imidazolidinium ion in the fluorination process, a feature that is inherently present in the cationic this compound. nih.govresearchgate.net

Substrate Scope and Selectivity in Fluorination Reactions

The utility of any fluorinating agent is ultimately determined by its substrate scope and the selectivity it exhibits in complex chemical environments.

Research on related N-heterocyclic fluorinating agents has demonstrated their ability to selectively fluorinate certain functional groups in the presence of others. For example, studies with DFI and its derivatives have shown successful fluorination of carboxylic acids and aldehydes. nih.govresearchgate.netrsc.org The development of reaction sequences for the oxidation of an aldehyde followed by in situ fluorination of the resulting carboxylic acid further underscores the chemoselectivity of these systems. nih.govresearchgate.net It is anticipated that this compound would exhibit similar chemoselectivity, allowing for the targeted fluorination of specific functional groups within a multifunctional molecule.

The control of regioselectivity and stereoselectivity is a critical challenge in fluorination chemistry. While detailed studies specifically on the stereoselectivity of this compound are not extensively documented in the provided search results, the general principles of nucleophilic attack on the activated substrate would govern the stereochemical outcome. The steric and electronic properties of both the substrate and the imidazolinium reagent would play a crucial role in determining the facial selectivity of fluorine delivery. Further research in this area would be necessary to fully elucidate the stereocontrolling elements of reactions employing this reagent.

Kinetic and Thermodynamic Investigations of Reactivity

Detailed kinetic and thermodynamic investigations are crucial for understanding and optimizing chemical reactions. Such studies typically involve determining rate constants, activation energies, and thermodynamic parameters like enthalpy and entropy of reaction. This information helps in elucidating the factors that control the reaction speed and equilibrium.

Influence of Counterions (e.g., Iodide) on Reaction Kinetics

The nature of the counterion in an ionic liquid can significantly impact its properties and reactivity. In the case of this compound, the iodide ion could potentially influence reaction kinetics through various interactions, such as hydrogen bonding or by affecting the solubility and dissociation of the salt. However, no studies have been found that specifically quantify the effect of the iodide counterion on the fluorination kinetics of this particular compound.

Investigation of Intermediate Species and Transition State Geometries

The direct observation or computational modeling of reaction intermediates and transition states provides invaluable insight into a reaction mechanism. Spectroscopic techniques like NMR and IR, often coupled with computational chemistry, are employed to characterize these transient species. Such investigations would be essential to map out the energy landscape of reactions involving this compound and to understand the precise geometry of the molecules as they transform from reactants to products. The absence of such studies in the literature makes it impossible to provide a detailed account of the intermediate species and transition state geometries for this compound.

Advanced Synthetic Applications of 1,3 Dimethyl 2 Fluoroimidazolinium Iodide

Utilization in Targeted Organic Synthesis

The C2-F bond in the 1,3-dimethyl-2-fluoroimidazolinium cation is highly polarized, rendering the carbon atom electrophilic and the fluorine atom a potential leaving group. This electronic feature suggests its primary utility as a reagent for constructing complex fluorinated molecules.

The development of novel fluorinating agents is crucial for accessing unique fluorinated building blocks. While reagents are broadly classified as nucleophilic or electrophilic fluoride (B91410) sources, 1,3-dimethyl-2-fluoroimidazolinium iodide could potentially function as a fluoride donor under specific conditions, reacting with strong electrophiles. However, a more plausible role is as an electrophilic fluorinating agent, analogous to the widely used N-F class of reagents like Selectfluor. nih.govnih.gov In such a scenario, a nucleophile would attack the fluorine atom, leading to its transfer and the formation of the stable 1,3-dimethylimidazolin-2-ylidene carbene or its subsequent products.

This reactivity could be harnessed to synthesize valuable fluorinated synthons. For instance, the fluorination of enolates, silyl (B83357) enol ethers, or enamides to produce α-fluorocarbonyl compounds or β-fluoroamines is a fundamental transformation in organic synthesis. nih.gov The controlled transfer of fluorine from a C-F source like this compound could offer an alternative to existing methods, potentially with unique reactivity or selectivity.

Table 1: Comparison of Common Electrophilic Fluorinating Agents and the Hypothetical Role of 2-Fluoroimidazolinium Salts

| Reagent Class | Example | Typical Substrates | Mechanism |

|---|---|---|---|

| N-F Salts | Selectfluor | Enolates, Silyl Enol Ethers, Aromatic Rings | Single Electron Transfer (SET) or SN2 |

| N-F Sulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Enolates, Carbanions | SN2-type Fluorine Transfer |

| C-F Salts (Hypothetical) | This compound | Enolates, Organometallics, Activated C-H Bonds | SN2-type Fluorine Transfer |

Achieving stereocontrol during fluorination is a significant challenge due to the small size and high electronegativity of fluorine. The development of reagents and methods for diastereoselective and enantioselective fluorination is a key area of research. cuny.edu Chiral auxiliaries or catalysts are often employed to control the facial selectivity of the fluorine transfer to a prochiral nucleophile. nih.gov

By analogy, if the imidazolinium backbone of this compound were modified with chiral substituents, it could serve as a chiral electrophilic fluorinating agent. The stereochemical information encoded in the reagent's backbone could direct the approach of the substrate, enabling the synthesis of stereodefined fluorinated scaffolds. This approach has been successfully demonstrated with chiral N-F reagents and could logically be extended to C-F systems. nih.gov The resulting optically active fluorinated products are highly sought after for the synthesis of pharmaceuticals and agrochemicals.

Role in Cascade and Multi-Component Reactions

Cascade and multi-component reactions offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single operation. Imidazolium (B1220033) salts are known to participate in such sequences, often involving their in situ conversion to N-heterocyclic carbene (NHC) catalysts or intermediates. For example, rhodium(III)-catalyzed cascade reactions of aryl imidazolium salts with alkynes have been developed to synthesize complex fused N-heterocyclic systems through multiple C-H bond activations.

Potential as a Precursor to N-Heterocyclic Carbenes (NHCs) for Catalysis

N-Heterocyclic carbenes have become indispensable ligands in organometallic catalysis and powerful organocatalysts in their own right. Their stability and tunable electronic and steric properties have led to widespread applications. nih.gov Imidazolium salts are the most common precursors to these carbenes.

The standard method for generating an NHC involves the deprotonation of the corresponding imidazolium salt at the C2 position using a strong base. nih.govmanchester.ac.uk This pathway is not accessible for this compound, as the acidic C2-proton is replaced by a fluorine atom.

However, an alternative strategy for NHC generation from 2-haloimidazolium salts has been reported. Specifically, 2-chloroimidazolium salts can be converted to free NHCs through the abstraction of a chloronium ion (Cl+) by a highly nucleophilic, sterically hindered phosphine. nih.govresearchgate.net This reaction avoids the use of strong bases and provides a neutral route to the free carbene.

This precedent suggests a plausible, though undemonstrated, pathway for generating the 1,3-dimethylimidazolin-2-ylidene carbene from its 2-fluoro precursor. A sufficiently powerful Lewis acid or a reducing agent capable of abstracting a fluoronium ion (F+) or effecting reductive C-F bond cleavage could potentially yield the desired NHC.

Table 2: Methods for Generating N-Heterocyclic Carbenes from 2-Substituted Imidazolinium Salts

| 2-Substituent | Reagent / Method | Byproduct | Feasibility | Reference |

|---|---|---|---|---|

| Hydrogen (-H) | Strong Base (e.g., KOtBu, NaH) | Conjugate Acid of Base | High (Standard Method) | nih.gov |

| Chlorine (-Cl) | Electron-Rich Phosphine | Chlorophosphonium Salt | Demonstrated | nih.govresearchgate.net |

| Fluorine (-F) | Lewis Acid / Reducing Agent (Hypothetical) | Fluorinated Lewis Acid / Fluoride Salt | Plausible, requires investigation | N/A |

If the 1,3-dimethylimidazolin-2-ylidene carbene can be successfully generated from this compound, it can be applied in a vast array of known catalytic transformations. This specific NHC is one of the most fundamental and well-studied carbenes. As a ligand, it forms stable complexes with a wide range of transition metals (e.g., Ru, Pd, Au, Cu), which are active catalysts for reactions such as olefin metathesis, cross-coupling, and gold-catalyzed hydrofunctionalization. uliege.bemdpi.com As a metal-free organocatalyst, it is known to catalyze reactions like the benzoin (B196080) condensation and Stetter reaction by effecting Umpolung (polarity inversion) of aldehydes. nih.gov

Table 3: Selected Catalytic Applications of 1,3-Dimethylimidazolin-2-ylidene

| Catalysis Type | Metal Center | Reaction | Application |

|---|---|---|---|

| Organometallic | Ruthenium (Ru) | Olefin Metathesis | Polymer synthesis, complex molecule synthesis |

| Organometallic | Palladium (Pd) | Cross-Coupling Reactions | C-C and C-N bond formation |

| Organometallic | Gold (Au) | Hydrofunctionalization of Alkynes | Synthesis of functionalized alkenes |

| Organocatalysis | N/A | Benzoin Condensation | Acyloin synthesis |

Computational and Spectroscopic Characterization for Mechanistic Elucidation

Theoretical Studies on Molecular and Electronic Structure

Computational chemistry serves as a powerful tool to probe the intrinsic properties of the 1,3-dimethyl-2-fluoroimidazolinium cation and its interaction with the iodide anion.

Density Functional Theory (DFT) is a primary computational method used to optimize the geometry and understand the electronic properties of imidazolium-based salts. nih.gov For related systems, such as 1-allyl-3-methylimidazolium (B1248449) salts, DFT calculations have been employed to determine the most stable geometries of the cation, anion, and the resulting ion-pairs. nih.gov Ab initio calculations on the closely related 1-ethyl-3-methylimidazolium (B1214524) fluoride (B91410) predict a preference for covalent bonding between the fluorine and a proton from the C2 position of the imidazolium (B1220033) cation, leading to the formation of hydrogen fluoride and a stable carbene. frontiersin.org This suggests that the C2 position in the 1,3-dimethyl-2-fluoroimidazolinium cation is highly electrophilic and susceptible to interaction. DFT studies are also crucial in determining reaction mechanisms, such as the concerted SNAr-like pathway for the addition of fluoroarenes to Mg-Mg bonds, by modeling the Gibbs activation energy. nih.gov

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 1-allyl-3-methylimidazolium-based ion pairs | Optimization of stable geometries and analysis of cation-anion interactions. | nih.gov |

| Ab initio calculations | 1-ethyl-3-methylimidazolium fluoride | Prediction of covalent bond formation between fluorine and the C2-proton, leading to a carbene. | frontiersin.org |

| Density Functional Theory (DFT) | Fluoroarene addition to Mg-Mg bonds | Calculation of Gibbs activation energy (ΔG‡) to elucidate a concerted reaction mechanism. | nih.gov |

The charge distribution in the 1,3-dimethyl-2-fluoroimidazolinium cation is characterized by a significant delocalization of the positive charge across the heterocyclic ring, with the highest positive charge density concentrated at the C2 carbon. This electrophilicity at C2 is a hallmark of imidazolium salts and is central to their reactivity. The C-F bond is highly polarized, making the fluorine atom a potential target for interactions and reactions. Theoretical studies on similar imidazolium fluorides indicate that the fluoride anion's high basicity in a non-solvated state can lead to the deprotonation of the cation. frontiersin.org The interaction between the imidazolium cation and the iodide anion is primarily electrostatic, but the specific positioning and interaction energies can be modeled computationally to understand the ion pair's structure and stability. nih.gov

Computational Modeling of Reaction Mechanisms

Computational modeling is indispensable for mapping the complex pathways of reactions, particularly in fluorination processes where imidazolium salts act as reagents or catalysts.

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations are used to study reaction mechanisms, such as SN2 fluorination reactions. acs.org These models can calculate activation free energy barriers (ΔG‡), providing a quantitative measure of the reaction's feasibility. acs.org For instance, in an SN2 reaction between propyl-mesylate and potassium fluoride in imidazolium-based ionic liquids, QM/MM simulations were able to predict activation energies, indicating that the reaction would proceed more readily in certain ionic liquids over others. acs.org Such calculations help in identifying the transition state structures and elucidating the role of the cation and anion in stabilizing these states. acs.org

The solvent environment plays a critical role in the outcome of fluorination reactions. Computational simulations can model these effects explicitly. Studies on the synthesis of imidazolium salts have shown that polar aprotic solvents can accelerate the reaction rate compared to polar protic solvents. ku.edu Protic solvents can form hydrogen bonds with the reactants, inhibiting the desired nucleophilic attack. ku.edu In fluorination reactions using potassium fluoride, aprotic polar solvents like acetonitrile (B52724) have been found to be superior to protic ones. researchgate.netrsc.org QM/MM simulations of SN2 fluorination in different imidazolium ionic liquid solvents revealed that both the cation and anion of the solvent play a role. acs.org The cation can form hydrogen bonds with the fluorine atom and the leaving group, creating a synergetic effect that enhances reactivity. acs.org

| Solvent Type | Effect on Reaction Rate | Reason | Reference |

|---|---|---|---|

| Polar Aprotic (e.g., Acetonitrile) | Increased Rate | Stabilizes the charged transition state without inhibiting the nucleophile through hydrogen bonding. | ku.eduresearchgate.net |

| Polar Protic (e.g., Methanol, t-BuOH) | Decreased Rate | Forms hydrogen bonds with the nucleophile (e.g., fluoride), reducing its reactivity. | ku.eduresearchgate.net |

| Imidazolium Ionic Liquids | Variable (Depends on Ions) | Cation and anion can synergistically stabilize the transition state through noncovalent interactions. | acs.org |

Application of Advanced Spectroscopic Techniques for Structural and Mechanistic Insights (e.g., NMR for related imidazolium salts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of imidazolium salts in solution. Both 1H and 13C NMR provide a detailed picture of the molecular framework and its electronic environment.

For related 1,3-dialkylimidazolium salts, the proton at the C2 position is highly deshielded and appears as a characteristic signal at a low field in the 1H NMR spectrum, a direct consequence of the positive charge and the electronegativity of the adjacent nitrogen atoms. The chemical shifts of the methyl protons attached to the nitrogen atoms are also readily identifiable. researchgate.net

13C NMR spectroscopy is similarly informative. The C2 carbon signal is typically found significantly downfield, reflecting its electrophilic character. mdpi.com Analysis of a series of 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts utilized a suite of 2D NMR techniques (HMQC, HMBC, COSY, and NOESY) to unambiguously assign all proton and carbon signals, providing a comprehensive structural analysis. researchgate.net Furthermore, NMR can reveal subtle interactions; studies have shown that the chemical shifts of imidazolium protons are sensitive to the solvent and the nature of the counter-anion, which can be explained by the formation of hydrogen bonds between the cation and its environment. researchgate.net

| Nucleus | Position | Typical Chemical Shift Range (ppm) | Key Structural Information | Reference |

|---|---|---|---|---|

| 1H | C2-H | ~9.0 - 9.5 | Highly deshielded due to positive charge and adjacent nitrogens; sensitive to anion and solvent interactions. | researchgate.netresearchgate.net |

| 1H | N-CH3 | ~3.7 - 4.5 | Represents the methyl groups on the imidazolium ring. | researchgate.net |

| 13C | C2 | ~172 | Very deshielded, indicating a highly electrophilic carbon center. | researchgate.netmdpi.com |

| 13C | N-CH3 | ~36 | Represents the carbons of the methyl groups. | researchgate.net |

Future Directions and Emerging Research Frontiers

Development of Chiral Variants for Asymmetric Fluorination

A significant challenge in organofluorine chemistry is the stereocontrolled installation of fluorine atoms. nih.gov The development of chiral variants of 1,3-dimethyl-2-fluoroimidazolinium iodide is a key research frontier aimed at addressing this challenge. The core strategy involves modifying the imidazolinium backbone with chiral auxiliaries to create an asymmetric environment around the electrophilic fluorine atom. This would enable the reagent to differentiate between enantiotopic faces of a prochiral nucleophile, leading to the formation of one enantiomer of the fluorinated product in excess.

Several design principles are being explored:

C2-Substituted Scaffolds: Introducing chiral groups at the C2 position of the imidazolium (B1220033) ring, derived from readily available sources like amino acids, is a viable strategy. nih.gov

Fused Ring Systems: Creating rigid, chiral bicyclic or polycyclic structures that incorporate the imidazolinium core can provide a well-defined chiral pocket.

Axial Chirality: Incorporating axially chiral elements, such as substituted biaryl groups, onto the nitrogen atoms of the imidazolinium ring is another promising approach.

The goal is to develop reagents that offer high enantioselectivity across a broad range of substrates, such as enolates, silyl (B83357) enol ethers, and enamides. nih.govnih.gov The success of chiral N-fluoroammonium salts derived from Cinchona alkaloids serves as a benchmark and inspiration for the development of these new imidazolinium-based systems. wikipedia.org

| Chiral Design Strategy | Potential Chiral Source | Anticipated Advantage | Reference Concept |

|---|---|---|---|

| Attachment of Chiral Auxiliaries | Amino acids, Terpenes | Readily available chiral pool, modular synthesis | Chiral oxazolidinones in diastereoselective fluorination nih.gov |

| C2-Symmetric Backbone | Tartaric acid derivatives | Well-defined steric environment, potential for high enantiomeric excess | Bis(oxazoline)-metal complexes in catalytic fluorination acs.org |

| Axially Chiral N-Substituents | BINOL, BINAP derivatives | High steric hindrance, effective facial discrimination | Chiral N-fluorobinaphthyldisulfonimides researchgate.net |

Integration into Flow Chemistry Systems for Scalable Fluorination

The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability, particularly for energetic or hazardous reactions. nih.govmit.edu Integrating fluorinating agents like this compound into flow chemistry systems is a critical step toward their industrial application.

Flow chemistry can mitigate many challenges associated with fluorination: researchgate.net

Enhanced Safety: The small reactor volumes inherent to flow systems minimize the risks associated with potential exothermic events.

Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and selectivities. researchgate.net

Scalability: Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. nih.gov

For solid reagents like fluoroimidazolinium salts, packed-bed reactors are a particularly attractive option. In this setup, the reagent is immobilized in a column through which the substrate solution is passed. This simplifies product purification, as the spent reagent and byproducts remain in the column, and allows for the potential regeneration and reuse of the imidazolinium core. scilit.com The development of such systems is crucial for making fluorination processes more sustainable and cost-effective. cam.ac.uk

Exploration of Photoredox and Electrocatalytic Methodologies with Fluoroimidazolinium Salts

Modern synthetic chemistry is increasingly leveraging photoredox and electrocatalytic methods to access novel reactivity under mild conditions. mdpi.com These techniques open up new avenues for the application of fluoroimidazolinium salts beyond their traditional role as electrophilic fluorinating agents.

Photoredox Catalysis: Visible-light photoredox catalysis can generate radical species under exceptionally mild conditions. mdpi.comnih.gov A fluoroimidazolinium salt could potentially engage in a photocatalytic cycle in several ways. For instance, single-electron reduction of the salt could generate a fluorine radical (F•) or a related radical species, enabling radical fluorination pathways that are complementary to electrophilic processes. This approach could be particularly useful for the fluorination of substrates that are not amenable to traditional electrophilic attack. researchgate.net

Electrocatalysis: Electrochemical synthesis offers a reagent-free method for driving oxidation and reduction reactions. numberanalytics.com An electrochemical approach could be used to generate the active N-F bond of the fluoroimidazolinium salt in situ from its imidazolium precursor and a simple fluoride (B91410) source (e.g., Et₃N·3HF). researchgate.net This would avoid the need to isolate the potentially highly reactive fluorinating agent. Furthermore, electrochemistry could be used to mediate fluorination reactions, where the fluoroimidazolinium salt acts as a fluorine source in a catalytic cycle driven by an electric current, potentially offering a more sustainable and atom-economical approach to C–F bond formation. acs.orgacsgcipr.org

Design of Next-Generation Fluorinating Agents based on Imidazolinium Platforms

The imidazolinium scaffold offers a highly tunable and versatile platform for the design of next-generation fluorinating agents. Research in this area focuses on rationally modifying the structure of the reagent to achieve specific reactivity profiles, enhanced stability, and improved safety. This evolution mirrors the historical development of N-F reagents, from hazardous first-generation agents like F₂ to the more stable and selective second-generation reagents like NFSI and Selectfluor®, and onward to third-generation reagents designed for specific applications like radical fluorination. springernature.comresearchgate.netnih.gov

Key design parameters for next-generation imidazolinium-based reagents include:

Electronic Tuning: The reactivity, or "fluorinating power," of the N–F bond can be precisely controlled by introducing electron-donating or electron-withdrawing substituents onto the imidazolinium ring. beilstein-journals.org This allows for the development of a spectrum of reagents, from highly reactive agents for challenging fluorinations to milder, more selective agents for sensitive substrates.

Radical vs. Electrophilic Character: Strategic placement of substituents can influence the N–F bond dissociation energy (BDE), tuning the reagent to favor either heterolytic (electrophilic) or homolytic (radical) bond cleavage. This could lead to specialized imidazolinium reagents for distinct radical or electrophilic fluorination reactions. springernature.com

Enhanced Stability and Solubility: Modification of the N-alkyl or N-aryl groups and the choice of counter-ion (e.g., triflate vs. iodide) can be used to improve the reagent's thermal stability, reduce its hygroscopicity, and optimize its solubility in various organic solvents, making it more user-friendly. beilstein-journals.orgnih.gov

| Generation | Example Reagents | Key Characteristics | Primary Application |

|---|---|---|---|

| First | F₂, CF₃OF, XeF₂ | Highly reactive, hazardous, non-selective | Limited, specialized applications |

| Second | NFSI, Selectfluor® | Bench-stable solids, strong electrophiles/oxidants | Broad electrophilic fluorination |

| Third | N-Fluoro-N-arylsulfonamides (NFASs) | Lower N-F BDE, milder, reduced electrophilicity | Radical fluorination under mild conditions |

| Next (Imidazolinium-based) | 1,3-Dimethyl-2-fluoroimidazolinium salts | Highly tunable reactivity, potential for chirality, flow/electro-compatibility | Versatile (electrophilic, radical, asymmetric) fluorination |

The continued exploration of these frontiers will undoubtedly position this compound and its derivatives as valuable tools in the ever-expanding field of organofluorine chemistry.

Q & A

Basic: What synthetic routes are recommended for preparing 1,3-Dimethyl-2-fluoroimidazolinium iodide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of imidazolinium salts typically involves alkylation of precursor imidazoles. For example, 1-Methoxy-3-methylimidazolium iodide is synthesized by reacting 1-methoxyimidazole with methyl iodide in dichloromethane (CH₂Cl₂) at 20°C for 4 days, followed by solvent evaporation and purification via repeated ether treatments . Adapting this method, substituting the methoxy group with fluorine would require careful selection of fluorinating agents (e.g., Selectfluor®) and optimization of reaction time, solvent polarity, and temperature. Key parameters to monitor include stoichiometric ratios, inert atmosphere conditions, and hygroscopicity of intermediates.

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

Characterization relies on multi-technique analysis:

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.5–9.6 ppm) confirm substitution patterns. Fluorine’s electron-withdrawing effect may deshield adjacent protons .

- IR Spectroscopy : Absence of N-H stretches (~3100–3500 cm⁻¹) and presence of C-F vibrations (~1100–1250 cm⁻¹) verify alkylation and fluorination .

- HRMS : Exact mass analysis ensures molecular ion ([M]⁺) matches theoretical values. For example, a related compound, 1-methoxyimidazole, shows [M]⁺ at m/z 113.0662 .

Advanced: What strategies enhance the reactivity of the fluoride substituent in imidazolinium salts for functionalization?

Methodological Answer:

The C-F bond’s reactivity can be leveraged via:

- Cycloadditions : Fluorinated imidazolinium ions participate in [3+2] or [3+3] cycloadditions with dipolarophiles (e.g., azomethine ylides), forming heterocyclic scaffolds. Solvent choice (e.g., THF vs. DMF) and temperature control are critical to regioselectivity .

- Nucleophilic Substitution : Fluorine’s leaving-group potential allows substitution with amines or thiols under mild conditions. Monitor reaction progress via ¹⁹F NMR to track fluoride displacement .

Advanced: How do computational models predict the electronic and stability properties of fluorinated imidazolinium salts?

Methodological Answer:

Density Functional Theory (DFT) calculations can:

- Charge Distribution : Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites on the imidazolinium ring.

- Thermal Stability : Simulate decomposition pathways (e.g., Hofmann elimination) by calculating activation energies for bond cleavage.

- Solvent Effects : COSMO-RS models predict solubility and ionic liquid behavior in polar/aprotic solvents .

Data Contradiction: How should discrepancies between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Check Purity : Recrystallize the compound and reacquire NMR/IR to rule out impurities.

- Dynamic Effects : Solution-state NMR may show fluxional behavior (e.g., ring puckering) not observed in X-ray structures. Use variable-temperature NMR to detect conformational changes.

- Crystallography Tools : Refine structures using SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring hydrogen atoms are properly modeled .

Experimental Design: What considerations are critical for studying ionic liquid properties of this compound?

Methodological Answer:

- Purity : Ionic liquids require >99% purity to avoid conductivity artifacts. Use vacuum drying and Karl Fischer titration to confirm low water content.

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and glass transition points.

- Electrochemical Stability : Cyclic voltammetry in anhydrous acetonitrile can assess redox behavior and electrochemical windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.